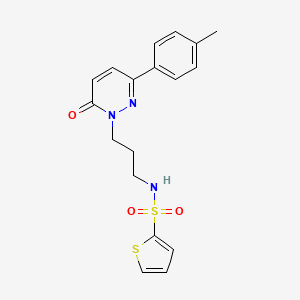

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c1-14-5-7-15(8-6-14)16-9-10-17(22)21(20-16)12-3-11-19-26(23,24)18-4-2-13-25-18/h2,4-10,13,19H,3,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEYDMYUCLIYEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyridazinone Core

The 6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl moiety forms the foundational heterocyclic structure. Patent WO2018005591A1 describes pyridazinone synthesis via cyclization of α,β-unsaturated ketones with hydrazines. For this compound, p-tolylacetophenone derivatives could react with hydrazine hydrate under acidic conditions (e.g., HCl in ethanol) to form the dihydropyridazinone intermediate. Alternative routes involve [4+2] cycloaddition reactions between diketones and hydrazines, as exemplified in PubChem entry 5070704, where a similar pyridazinone core is generated via ketone-hydrazine condensation.

Key parameters for optimization include:

- Reaction temperature : 80–100°C for 12–24 hours.

- Solvent selection : Ethanol or acetic acid to facilitate cyclization.

- Catalysts : p-Toluenesulfonic acid (PTSA) may accelerate the reaction.

Functionalization with the Propylamine Side Chain

Introducing the 3-aminopropyl group at the N1 position of the pyridazinone requires alkylation or Mitsunobu reactions. Patent WO2012007883A1 details alkylation strategies for secondary amines using bromopropylamine derivatives. For example, reacting 3-(p-tolyl)-6-oxo-1,6-dihydropyridazine with 3-bromopropylamine hydrobromide in the presence of a base (e.g., K2CO3) in dimethylformamide (DMF) at 60°C could yield the propylamine intermediate.

Alternatively, Mitsunobu conditions (diethyl azodicarboxylate [DEAD], triphenylphosphine [PPh3]) enable coupling of the pyridazinone with 3-propanolamine, though this method is less common for secondary amines. Purification via silica gel chromatography (eluent: ethyl acetate/hexane) is critical to isolate the intermediate.

Sulfonylation with Thiophene-2-sulfonyl Chloride

The final step involves coupling the propylamine intermediate with thiophene-2-sulfonyl chloride. As described in WO2012007883A1, sulfonamide formation typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) with a tertiary amine base (e.g., triethylamine [TEA]) to neutralize HCl. Reaction conditions include:

- Molar ratio : 1:1.2 (amine:sulfonyl chloride) to ensure complete conversion.

- Temperature : 0°C to room temperature, with stirring for 4–6 hours.

- Workup : Aqueous extraction (10% HCl, followed by NaHCO3) to remove unreacted reagents.

Yields for analogous sulfonylation reactions range from 70% to 85%, depending on the purity of the amine intermediate.

Purification and Characterization

Final purification employs recrystallization (solvent: ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient). Structural confirmation is achieved via:

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents on the pyridazinone’s aromatic ring and the thiophene moiety. Key comparisons are summarized below:

Table 1: Structural and Molecular Comparison

Key Differences and Implications:

However, methyl groups are metabolically susceptible to oxidation, which may reduce bioavailability . The increased molecular weight (421.5 vs. 403.5 in ) may reduce solubility but enhance binding affinity .

Thiophene Substituent Effects

- The 5-ethyl group in and increases steric bulk and lipophilicity compared to the unsubstituted thiophene in the target. This modification could enhance passive diffusion but may also hinder solubility .

Electronic Environment The p-tolyl group’s electron-donating methyl may stabilize the pyridazinone ring’s electronic environment, whereas fluorine () could polarize the aromatic system, altering charge distribution at binding sites .

Research Findings and Theoretical Considerations

While experimental data for the target compound are unavailable, structural analogs provide insights:

- Metabolic Stability : The p-tolyl group’s methyl may undergo CYP450-mediated oxidation, whereas the 4-fluorophenyl group () is more resistant to metabolic degradation .

- Solubility : The absence of a 5-ethyl group on the thiophene in the target may improve aqueous solubility compared to and , though this requires empirical validation.

- Target Affinity : Fluorine’s electronegativity in could enhance interactions with polar residues in enzymatic active sites, a property absent in the target and .

Biological Activity

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinone core with a thiophene sulfonamide moiety, characterized by the following molecular formula:

- Molecular Formula: C₁₈H₁₈N₄O₃S

- Molecular Weight: Approximately 370.43 g/mol

The structural elements of this compound suggest potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving the reaction of pyridazinone derivatives with thiophene sulfonamides. The synthetic pathway often includes:

- Formation of the Pyridazinone Core: Utilizing p-tolyl and other substituents to enhance biological activity.

- Attachment of the Thiophene Sulfonamide: This step is crucial for imparting specific pharmacological properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

1. Anticancer Activity:

- Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives with pyridazinone cores have demonstrated IC50 values in the micromolar range against cell lines such as MCF-7 and HCT116 .

2. Anti-inflammatory Effects:

- Pyridazinone derivatives are also noted for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

3. Antimicrobial Activity:

- Some studies suggest that thiophene-containing compounds possess antimicrobial properties, potentially useful in developing new antibiotics.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.

| Study | Compound Tested | Biological Activity | IC50 Value |

|---|---|---|---|

| Xia et al. (2022) | 1-Arylmethyl-pyrazole derivatives | Antitumor activity | 49.85 µM |

| Fan et al. (2022) | Hydroxy-pyrazole derivatives | Cytotoxicity against A549 | Not specified |

| Cankara et al. (2021) | Pyrazole amide derivatives | Cytotoxicity against HCT116 | 1.1 µM |

These findings underscore the potential of pyridazinone and thiophene derivatives in drug development, particularly in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.